molecular formula C21H19N3OS B11207624 N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide

N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide

Cat. No.: B11207624
M. Wt: 361.5 g/mol
InChI Key: UDKLPPBNMRLOHE-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide is a complex organic compound featuring an imidazo[2,1-B][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[2,1-B][1,3]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Acylation: The imidazo[2,1-B][1,3]thiazole intermediate is then acylated with 4-ethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: To enhance efficiency and yield.

    Purification: Techniques such as recrystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in disease pathways.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide stands out due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced biological activity and selectivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C21H19N3OS/c1-2-15-8-10-17(11-9-15)22-20(25)12-18-14-26-21-23-19(13-24(18)21)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,22,25)

InChI Key

UDKLPPBNMRLOHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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